
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as CXM, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
A study by Kavitha et al. (2019) synthesized sulfonamide-based 1,3,4-oxadiazole derivatives, which were evaluated for their antimicrobial, anti-inflammatory, and anti-diabetic activities. Compounds in this series, especially 5c, 5d, and 5e, demonstrated excellent anti-inflammatory activity with IC50 values superior to diclofenac, indicating their potential as anti-inflammatory agents. The antimicrobial activity was also linked to quantum chemical parameters, showcasing a scientific approach to predicting biological activity based on theoretical calculations (Kavitha, Nasarullah, & Kannan, 2019).
Cardiac Electrophysiological Activity
Research into cardiac electrophysiological activity has identified 4-[(methylsulfonyl)amino]benzamides and sulfonamides as potent Class III antiarrhythmic agents. These compounds have demonstrated the ability to prolong action potential duration without affecting conduction, making them valuable for the treatment of arrhythmias (Ellingboe et al., 1992).
Synthesis and Chemical Analysis
Efforts in synthesis and chemical analysis have led to the development of new methods and compounds with potential biological activities. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been explored for antibacterial applications, demonstrating moderate to significant activity (Khalid et al., 2016).
Anticancer Evaluation
Another area of application is the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation. These compounds have shown promising anticancer activity against several cancer cell lines, offering new avenues for cancer treatment research (Ravinaik et al., 2021).
Theoretical Investigations
Theoretical investigations also play a crucial role in understanding the properties and potential applications of these compounds. For example, studies on the photolysis of 1,3,4-oxadiazoles in alcohols have provided insights into the chemical behavior and reactivity of these compounds, contributing to the development of new synthetic routes and applications (Tsuge, Oe, & Tashiro, 1977).
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-11(8-10-13)14(20)17-16-19-18-15(23-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMFCNZGCYXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

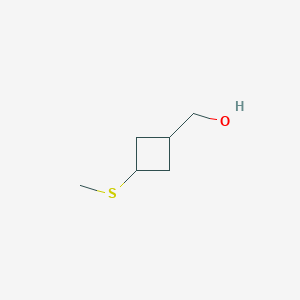


![N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2964816.png)
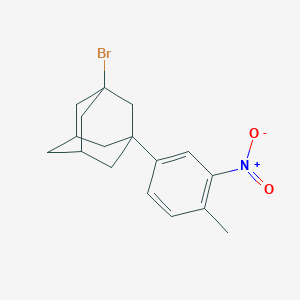
![N-([2,4'-bipyridin]-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2964818.png)

![Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2964821.png)
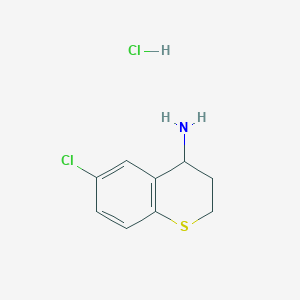

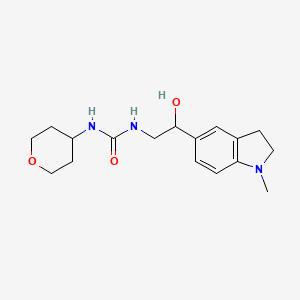
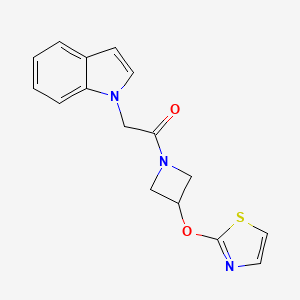
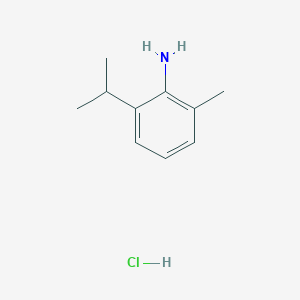
![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)